Enzyme-instructed morphology transformation of mitochondria-targeting peptide for the selective eradication of osteosarcoma†

RSC Chemical Biology Pub Date: 2022-10-17 DOI: 10.1039/D2CB00166G

Abstract

The treatment of osteosarcoma involves an adjuvant therapy that combines surgery and chemotherapy. However, considering that children are the main victims of osteosarcoma, replacing such a harsh treatment with a soft but powerful method that ensures a complete cure while having no adverse effects is highly desirable. To achieve this aim, we have developed a supramolecular therapeutic strategy based on morphology-transformable mitochondria-targeting peptides for the eradication of osteosarcoma with enhanced selectivity and reduced side effects. A newly designed micelle-forming amphiphilic peptide, L-Mito-FFYp, consisting of a phosphate substrate for the biomarker enzyme of osteosarcoma alkaline phosphatase (ALP), disassembles in response to the ALP enzyme in the cell membrane to generate positively charged L-Mito-FFY molecules, which diffuse inside the targeted cell and self-assemble to form nanostructures specifically inside the mitochondria to induce cell apoptosis.

Graphical abstract: Enzyme-instructed morphology transformation of mitochondria-targeting peptide for the selective eradication of osteosarcoma
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